

A Comparative Guide to Enniatin B1 Certified Reference Materials for Analytical Standards

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Compound of Interest

Compound Name: *Enniatin-B1*

Cat. No.: *B13382791*

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For researchers, scientists, and drug development professionals requiring precise and accurate quantification of the mycotoxin Enniatin B1, the selection of a high-quality certified reference material (CRM) is of paramount importance. This guide provides a comparative overview of commercially available Enniatin B1 CRMs and outlines standardized experimental protocols for their evaluation and use in analytical methodologies.

Comparison of Commercially Available Enniatin B1 CRMs

The selection of an appropriate Enniatin B1 CRM is critical for ensuring the accuracy and reliability of analytical data. While a direct, independent comparative study with experimental data is not publicly available, a comparison can be made based on the product specifications provided by various suppliers. The following table summarizes the key characteristics of Enniatin B1 reference materials from several reputable sources.

Supplier	Purity Specification	Format	Solubility	CAS Number	Molecular Formula	Molecular Weight
A Chemtek	≥98% ^[1]	Powder (Form not specified)	Not specified	19914-20-6 ^[1]	C34H59N3O9 ^[1]	653.85 ^[1]
LKT Labs	≥98% ^[2]	Powder	Soluble in DMSO, ethanol, methanol, and DMF; Insoluble in water ^[2]	19914-20-6 ^[2]	C34H59N3O9 ^[2]	653.86 ^[2]
Cayman Chemical	>99% ^[3]	Powder	Soluble in DMF, DMSO, Ethanol, and Methanol ^[3]	19914-20-6 ^[3]	C34H59N3O9 ^[3]	653.9 ^[3]
Adipogen	Not specified	White to off-white solid	Soluble in DMSO, ethanol, methanol or DMF; Almost insoluble in water ^[4]	917-13-5 (for Enniatin B)	Not specified for B1	Not specified for B1
Selleck Chemicals	Not specified	Powder	Not specified	19914-20-6 ^[5]	C34H59N3O9	653.85 ^[5]

Note: It is crucial for users to request a Certificate of Analysis (CoA) from the supplier for detailed information on purity, characterization methods, and storage conditions.^[1]

Experimental Protocols for Evaluation and Use

To ensure the integrity of analytical results, it is essential to perform in-house verification of Enniatin B1 CRMs. The following protocols are adapted from established analytical methods for mycotoxin analysis.[\[6\]](#)[\[7\]](#)

Stock Solution Preparation and Purity Verification by UHPLC-HRMS

This protocol outlines the preparation of a standard stock solution and its purity assessment using Ultra-High-Performance Liquid Chromatography coupled with High-Resolution Mass Spectrometry (UHPLC-HRMS).

Methodology:

- Stock Solution Preparation:
 - Accurately weigh approximately 1 mg of the Enniatin B1 CRM.
 - Dissolve the material in 1 mL of a suitable solvent (e.g., methanol, DMSO, or ethanol) to create a stock solution of approximately 1 mg/mL.[\[2\]](#)[\[3\]](#)
 - Store the stock solution at -20°C in an amber vial to protect it from light.[\[2\]](#) Solutions in DMSO may be unstable and should be prepared fresh.[\[5\]](#)
- Working Standard Preparation:
 - Prepare a series of working standards by serially diluting the stock solution with the appropriate solvent to achieve a concentration range suitable for the intended analysis (e.g., 0.005 ng/mL to 100 ng/mL).
- UHPLC-Q-Orbitrap HRMS Analysis:
 - Chromatographic Conditions:
 - Column: A suitable reversed-phase column (e.g., C18, 100 x 2.1 mm, 1.7 µm).

- Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
- Flow Rate: 0.3 mL/min.
- Injection Volume: 5 μ L.
- Mass Spectrometry Conditions:
 - Ionization Mode: Positive Electrospray Ionization (ESI+).[6]
 - Scan Mode: Full scan MS to identify the $[M+NH_4]^+$ adduct at m/z 671.45986.[6]
 - Resolution: Set to a high resolution (e.g., >70,000 FWHM) to ensure mass accuracy.
- Data Analysis:
 - Confirm the retention time and mass accuracy of the main peak corresponding to Enniatin B1.
 - Assess the purity by calculating the peak area percentage of the Enniatin B1 peak relative to the total peak area of all detected impurities.

Quantification of Enniatin B1 in a Matrix (e.g., Urine)

This protocol describes the quantification of Enniatin B1 in a biological matrix using a matrix-matched calibration curve to account for matrix effects.

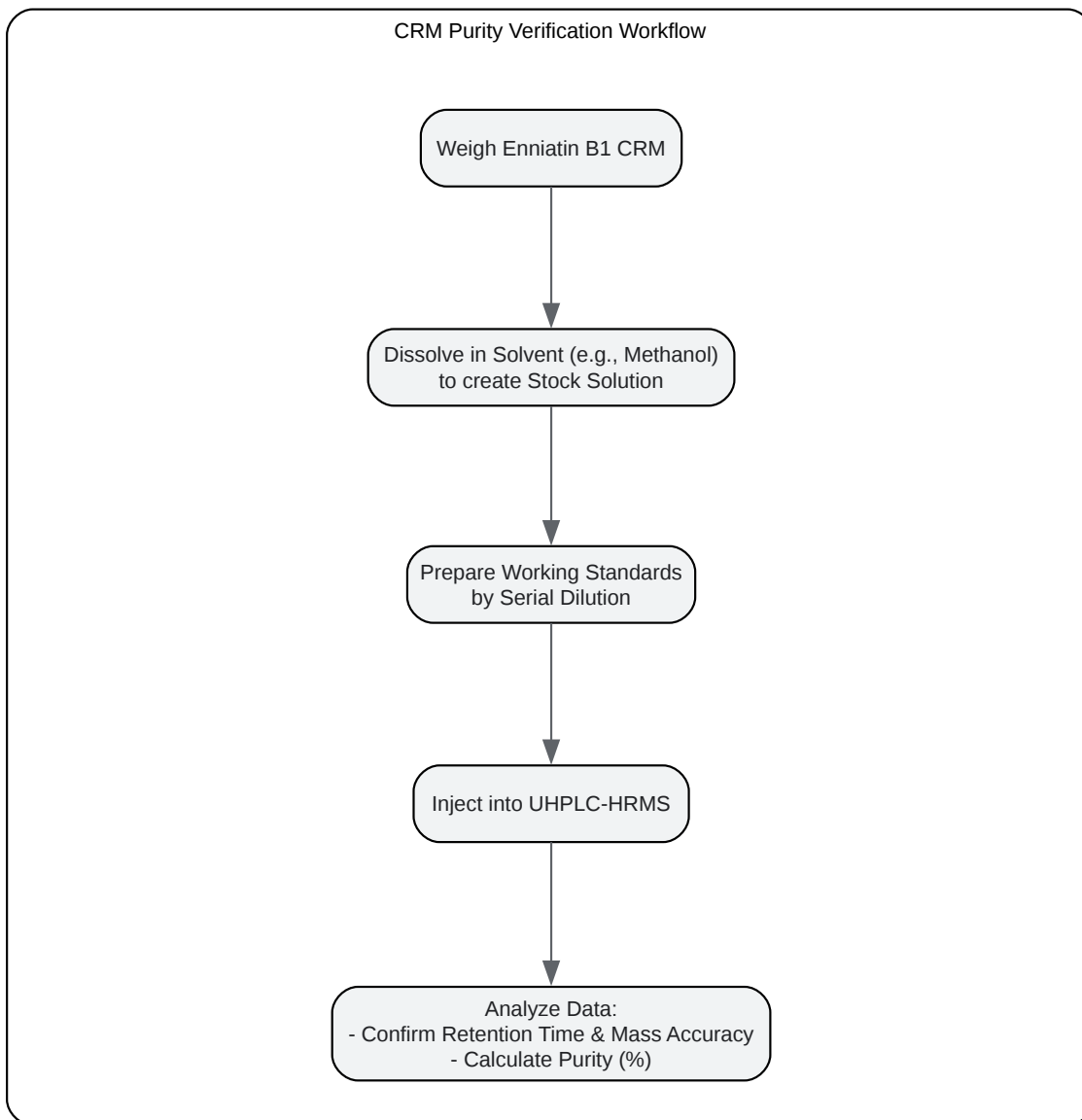
Methodology:

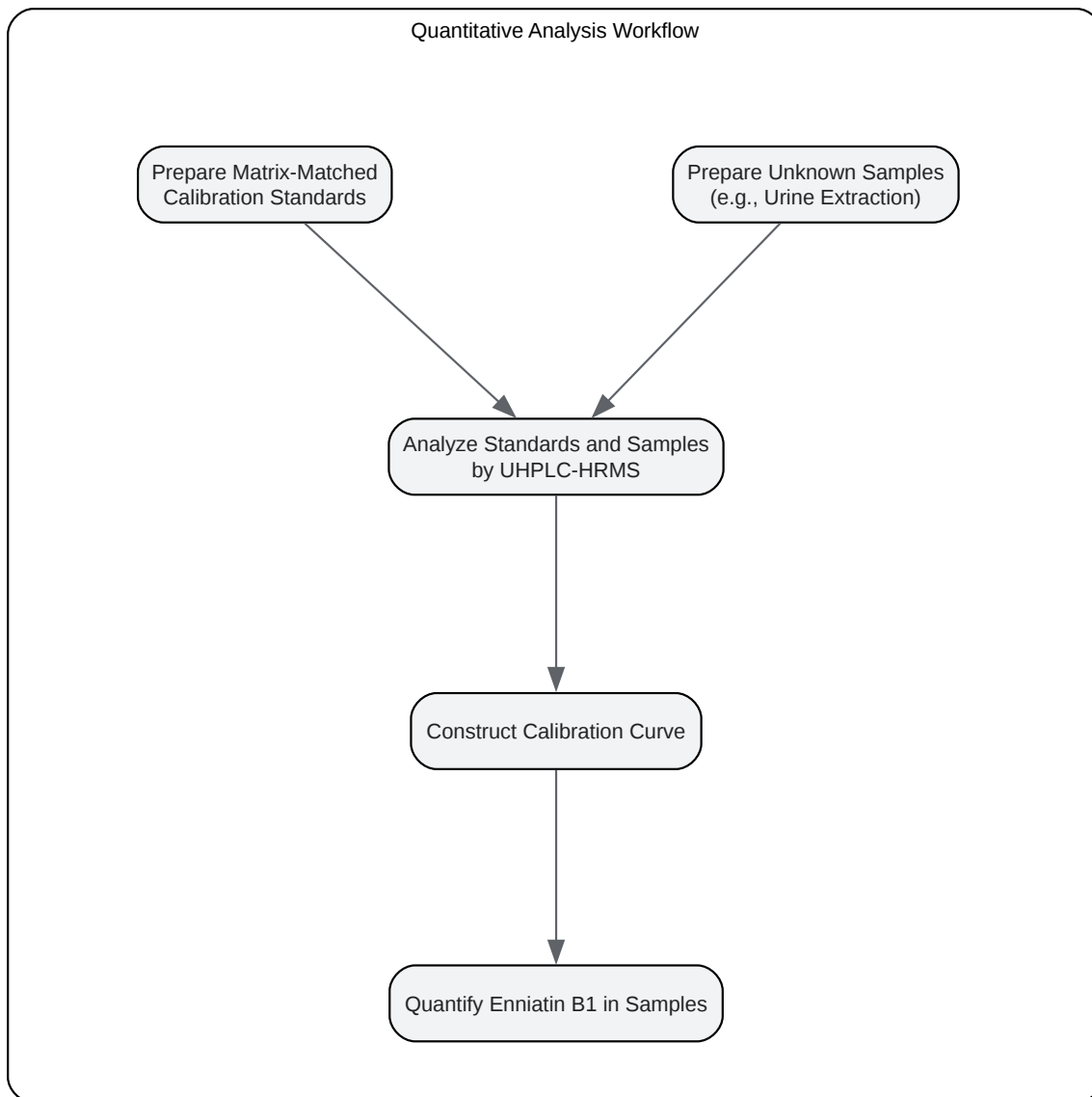
- Sample Preparation (Urine):
 - Thaw frozen urine samples at room temperature.
 - Centrifuge the samples to pellet any precipitates.
 - Perform a solid-phase extraction (SPE) or a liquid-liquid extraction to clean up the sample and concentrate the analyte.

- Matrix-Matched Calibration Curve:
 - Prepare a series of calibration standards by spiking known concentrations of the Enniatin B1 working standards into a blank urine matrix that is free of Enniatin B1.
 - Process these calibration standards in the same manner as the unknown samples.
- UHPLC-HRMS Analysis:
 - Analyze the processed samples and matrix-matched calibration standards using the UHPLC-HRMS method described above.
- Quantification:
 - Construct a calibration curve by plotting the peak area of Enniatin B1 against the concentration for the matrix-matched standards.
 - Determine the concentration of Enniatin B1 in the unknown samples by interpolating their peak areas from the calibration curve. The limit of quantification (LOQ) in such studies has been reported to be as low as 0.005 ng/mL.^[6]

Visualizing the Experimental Workflow

The following diagrams illustrate the key workflows for the evaluation and application of Enniatin B1 certified reference materials.





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